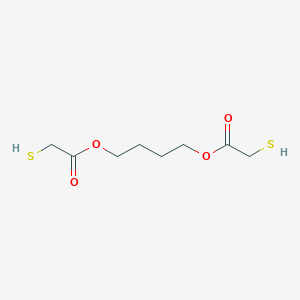

Acetic acid, mercapto-, 1,4-butanediyl ester

Übersicht

Beschreibung

Acetic acid, mercapto-, 1,4-butanediyl ester (MBE) is an organosulfur compound with a molecular formula of C8H14O3S. It is a colorless liquid with a pungent odor and is used in a wide range of applications, including as a laboratory reagent, a fuel additive, and a surfactant. MBE is also known as 1,4-butanedithiol or 1,4-butanedithiol-2-yl acetic acid. It is an important intermediate in the synthesis of other organosulfur compounds, such as thioamides and thioureas.

Wissenschaftliche Forschungsanwendungen

Redox-Responsive Drug Delivery

1,4-Butanediol Bis(thioglycolate) has been used in the synthesis of redox-responsive poly(disulfide)s (PBDBM) through a one-step oxidation polymerization technique . This polymer can self-assemble and be formulated into nanoparticles for drug delivery . It can also be loaded with chemotherapy agents like docetaxel for breast cancer therapy . The nanoparticles exhibit superior antitumor activity in vitro and can accumulate in tumors, suppress tumor growth, and significantly attenuate the systemic toxicity of the chemotherapy agent .

Synthesis of γ-Butyrolactone (GBL)

In organic chemistry, 1,4-butanediol is used for the synthesis of γ-butyrolactone (GBL) . In the presence of phosphoric acid and high temperature, it dehydrates to the important solvent tetrahydrofuran .

Production of Polybutylene Terephthalate and Polybutylene Succinate

1,4-butanediol (1,4-BDO) is an important building block in the chemical industry, which can be used to produce different products including polybutylene terephthalate and polybutylene succinate . It has a broad application in pharmaceuticals, chemicals, materials, light industry and many other fields .

Dynamic Crosslinker

This dithiol has recently been reported to be used as a dynamic crosslinker with pendant vinyl groups of styrene-butadiene rubber chains via a thermally initiated thiol-ene “click” reaction .

Wirkmechanismus

Target of Action

It’s structurally related compound, 1,4-butanediol, has been reported to interact with several targets including endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, phospholipase a2, group iie secretory phospholipase a2, and ribosomal small subunit pseudouridine synthase a .

Mode of Action

It is known that the compound can participate in thiol-ene “click” reactions, which are highly efficient and selective for carbon-carbon bond formation . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

For instance, 1,4-Butanediol can be metabolized into γ-butyrolactone (GBL) in the presence of phosphoric acid and high temperature .

Pharmacokinetics

The compound is known to be a liquid at room temperature , suggesting that it could be absorbed and distributed in the body following oral, dermal, or inhalation exposure

Result of Action

Given its potential to participate in thiol-ene “click” reactions , it may induce structural or functional changes in its targets, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell membrane integrity.

Action Environment

The action of 1,4-Butanediol Bis(thioglycolate) may be influenced by various environmental factors. For instance, the compound’s reactivity in thiol-ene “click” reactions may be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at room temperature in a cool, dry place .

Eigenschaften

IUPAC Name |

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNDIMIIGZSERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CS)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064987 | |

| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, mercapto-, 1,4-butanediyl ester | |

CAS RN |

10193-95-0 | |

| Record name | Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-butanediyl bis(mercaptoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(mercaptoacetoxy)butane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWC9VY783J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of 1,4-Butanediol Bis(thioglycolate) in the development of redox-responsive drug delivery systems?

A1: 1,4-Butanediol Bis(thioglycolate) (BDBM) serves as a crucial building block for creating poly(disulfide)s, polymers characterized by repeating disulfide bonds within their backbone. [] These disulfide bonds are sensitive to the reducing environment found within tumor cells, which exhibit elevated levels of glutathione (GSH). This sensitivity allows for the controlled release of encapsulated drugs specifically at the tumor site. The research highlights the use of BDBM in a one-step oxidation polymerization to synthesize poly(disulfide)s, simplifying the production process for these valuable drug carriers. []

Q2: Can you elaborate on the mechanism behind the redox-responsive behavior of poly(disulfide)s derived from 1,4-Butanediol Bis(thioglycolate) in drug delivery?

A2: Poly(disulfide)s synthesized from 1,4-Butanediol Bis(thioglycolate) assemble into nanoparticles that can encapsulate drugs. [] These nanoparticles remain stable in the bloodstream, but upon reaching the tumor microenvironment, the high GSH concentration triggers the cleavage of the disulfide bonds within the polymer backbone. [] This breakdown disassembles the nanoparticles, leading to the targeted release of the encapsulated drug within the tumor. This redox-responsive release mechanism enhances the therapeutic efficacy while minimizing off-target effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.